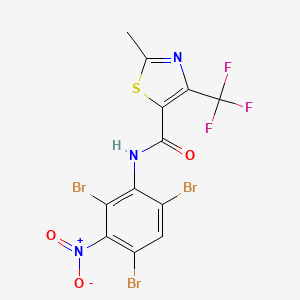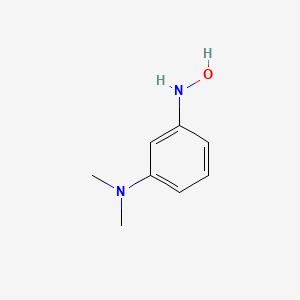
N~3~-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine is an organic compound with a benzene ring substituted with hydroxy and dimethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N3-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine typically involves the nitration of benzene followed by reduction and subsequent substitution reactions. The nitration of benzene can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups. The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst. Finally, the hydroxy and dimethylamino groups are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N3-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine.
Analyse Chemischer Reaktionen
Types of Reactions: N3-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzene derivatives.
Substitution: Alkyl or acyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N~3~-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of N3-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylbenzene (m-Xylene): A benzene derivative with two methyl groups.
1,3-Dihydroxybenzene (Resorcinol): A benzene derivative with two hydroxy groups.
N,N-Dimethylaniline: A benzene derivative with a dimethylamino group.
Comparison: N3-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine is unique due to the presence of both hydroxy and dimethylamino groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the hydroxy group enhances its potential for hydrogen bonding, while the dimethylamino group increases its nucleophilicity and basicity.
Eigenschaften
CAS-Nummer |
155134-43-3 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)phenyl]hydroxylamine |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-5-3-4-7(6-8)9-11/h3-6,9,11H,1-2H3 |
InChI-Schlüssel |
DWPCMFWINFHCNB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


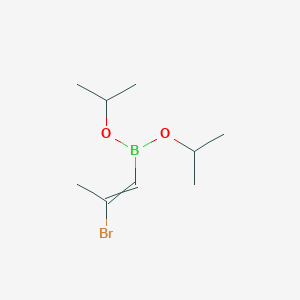
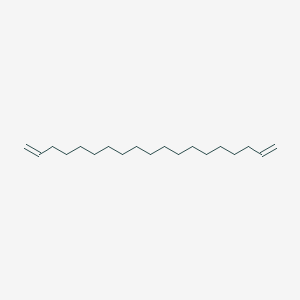
![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
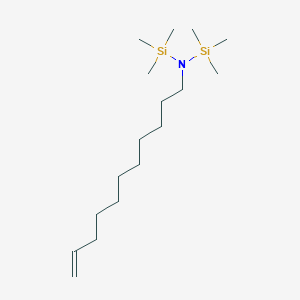
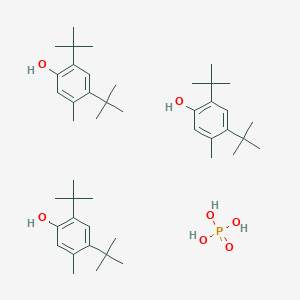
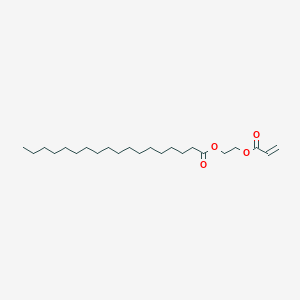
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
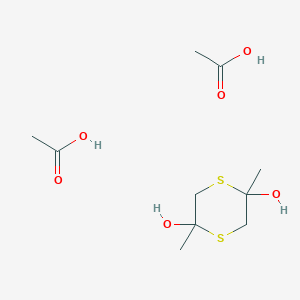
![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

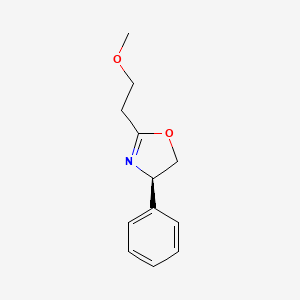
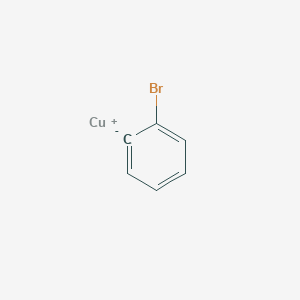
![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
